molecular formula C13H20N2O3S B6474698 2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 2640972-18-3

2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6474698
CAS No.: 2640972-18-3
M. Wt: 284.38 g/mol
InChI Key: GBBJFFKVPMJHIC-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine is a pyridine derivative featuring a 2-methyl substituent on the pyridine ring and a 4-oxy linkage to an azetidine moiety. The azetidine (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) is further substituted at the nitrogen with a 2-methylpropanesulfonyl group. The compound’s structural uniqueness lies in its compact azetidine ring, which confers distinct steric and electronic characteristics compared to larger heterocycles like pyrrolidine or piperidine.

Properties

IUPAC Name

2-methyl-4-[1-(2-methylpropylsulfonyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(2)9-19(16,17)15-7-13(8-15)18-12-4-5-14-11(3)6-12/h4-6,10,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJFFKVPMJHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2-methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine with analogous pyridine-based compounds listed in catalogs ().

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Molecular Formula Key Substituents Heterocycle Type Reference
2-Methyl-4-{[1-(2-methylpropanesulfonyl)azetidin-3-yl]oxy}pyridine C₁₃H₂₀N₂O₃S (estimated) 2-methylpyridine, azetidine-sulfonyl Azetidine (4-membered) N/A
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₂H₁₆N₂O₂ Methoxy, pyrrolidinyl, ketone Pyrrolidine (5-membered)
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₀H₃₃FN₃O₂Si tert-Butyldimethylsilyloxy (lipophilic protecting group), fluorine, oxime Pyrrolidine
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide C₂₁H₃₈N₂O₂Si tert-Butyldimethylsilyloxy, pivalamide (bulky acyl group) None (alkyl chain)

Key Observations:

Heterocycle Size and Rigidity: The target compound’s azetidine ring (4-membered) is smaller and more strained than the pyrrolidine rings (5-membered) in compounds from . This may reduce conformational flexibility and enhance steric hindrance near the pyridine ring .

Substituent Effects: Sulfonyl vs. Silyl Ethers: The 2-methylpropanesulfonyl group in the target compound is polar and may participate in hydrogen bonding, whereas tert-butyldimethylsilyloxy groups (e.g., in compounds) are highly lipophilic and typically used as protecting groups for hydroxyls . Electron-Withdrawing Groups: The sulfonyl group’s electron-withdrawing nature contrasts with electron-donating groups like methoxy (in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone), which could alter the pyridine ring’s electronic density and reactivity .

Functional Group Diversity: Fluorine substituents (e.g., in (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime) enhance electronegativity and metabolic stability, features absent in the target compound .

Molecular Weight and Complexity :

  • The target compound’s estimated molecular weight (~296 g/mol) is lower than derivatives with bulky silyl groups (e.g., C₂₀H₃₃FN₃O₂Si at ~418 g/mol), suggesting differences in solubility and bioavailability .

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